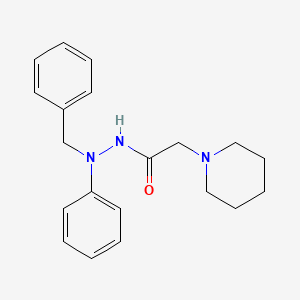![molecular formula C13H18N6O4S2 B11106603 4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B11106603.png)
4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” typically involves multiple steps, including the formation of the thiazole and benzoxadiazole rings, followed by the introduction of functional groups. Common reagents and conditions used in these synthetic routes include:
Formation of Thiazole Ring: This step may involve the reaction of a thiourea derivative with a haloketone under acidic or basic conditions.
Formation of Benzoxadiazole Ring: This step may involve the cyclization of an o-phenylenediamine derivative with a nitro compound under oxidative conditions.
Introduction of Functional Groups: This step may involve the use of protecting groups, selective deprotection, and functional group transformations using reagents such as methylamine, carbonyl compounds, and hydroxy compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: The compound may be reduced to form amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It may also be used as a probe to study biological pathways or as a lead compound for drug discovery.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets or pathways. It may also be used as a diagnostic tool or as a component of drug delivery systems.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” involves its interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate” may include other thiazole or benzoxadiazole derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique reactivity, biological activity, or industrial applications compared to other similar compounds.
Properties
Molecular Formula |
C13H18N6O4S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[5,5-dimethyl-3-[(E)-(1-oxido-6,7-dihydro-5H-2,1,3-benzoxadiazol-1-ium-4-ylidene)amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C13H18N6O4S2/c1-13(2)10(18(21)11(20)14-3)17(12(24)25-13)15-7-5-4-6-8-9(7)16-23-19(8)22/h10,21H,4-6H2,1-3H3,(H,14,20)/b15-7+ |
InChI Key |
FHKUGWKPAKBREV-VIZOYTHASA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/2\CCCC3=[N+](ON=C23)[O-])N(C(=O)NC)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=C2CCCC3=[N+](ON=C23)[O-])N(C(=O)NC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11106522.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11106527.png)
![2-(1,3-benzothiazol-2-yl)-4-[(E)-{[2-(4-methoxyphenyl)ethyl]imino}methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106531.png)
![N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11106537.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide](/img/structure/B11106541.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11106545.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11106550.png)



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11106587.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B11106599.png)
![2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11106607.png)
